![molecular formula C11H10ClFO2 B2764901 methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate CAS No. 847653-89-8](/img/structure/B2764901.png)
methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate
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Description
Methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate, also known as 4-fluorophenyl chloroformate, is an important organic compound used in various laboratory experiments. It is a colorless liquid with a faint odor and is soluble in most organic solvents. This compound has been used in various scientific research applications, including biochemical and physiological studies, due to its ability to act as a building block for the synthesis of other compounds.
Scientific Research Applications
- Application : Researchers have used this compound to prepare crosslinked acrylate self-matting coatings. By incorporating it as a cross-linker, they achieved low-gloss aqueous coatings with excellent transparency (84%) and thermal stability. The gloss value decreased as the amount of the cross-linker increased .
- Applications : It has been employed in chemical transformations, biosynthetic pathways, and biodegradation processes. Its crowded structure influences its behavior in various contexts .
Self-Matting Coatings
Chemical Transformations
properties
IUPAC Name |
methyl (Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8/h2-6H,7H2,1H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDYPEYBJDRQPE-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)F)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)F)/CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate |
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